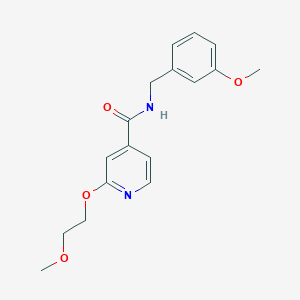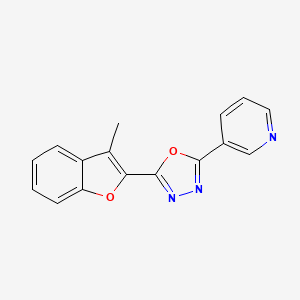
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazole, such as 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, possess significant antimicrobial properties. For instance, studies by Bayrak et al. (2009) revealed that newly synthesized 1,3,4-oxadiazole derivatives exhibited good to moderate antimicrobial activity against a range of pathogens, highlighting their potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Anticancer Activity
Compounds within this chemical class have also been explored for their potential anticancer properties. Megally Abdo and Kamel (2015) conducted a study on various 1,3,4-oxadiazole derivatives, including those structurally related to this compound, and found that several derivatives exhibited significant in vitro anticancer activity against a range of human cancer cell lines. This research suggests a promising avenue for the development of novel anticancer therapeutics (Megally Abdo & Kamel, 2015).
Insecticidal Activity
Another area of interest is the insecticidal potential of 1,3,4-oxadiazole derivatives. Research by Elbarbary et al. (2021) investigated the insecticidal efficacy of these compounds against the cotton leafworm, Spodoptera littoralis, and found promising results. The study emphasizes the potential of 1,3,4-oxadiazole derivatives in the development of new, environmentally friendly insecticides (Elbarbary et al., 2021).
Antianxiety Activity
Furthermore, derivatives of 1,3,4-oxadiazole have been evaluated for their potential in treating anxiety. A study by Amr et al. (2008) synthesized and tested a series of oxadiazole pyridine derivatives for antianxiety activity, indicating the potential therapeutic applications of these compounds in neuropsychiatric disorders (Amr et al., 2008).
properties
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-12-6-2-3-7-13(12)20-14(10)16-19-18-15(21-16)11-5-4-8-17-9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLTXUQTRBSDGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

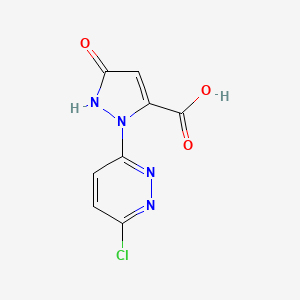

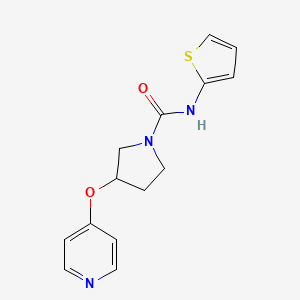
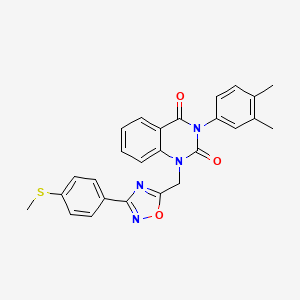
![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
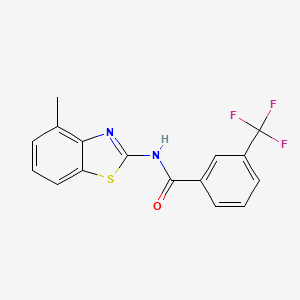
![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)

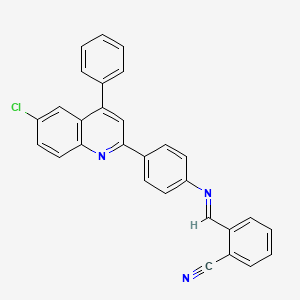
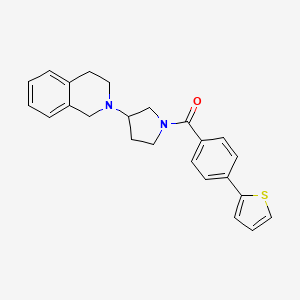
![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)
